![molecular formula C14H21N B14430158 Pentacyclo[7.3.1.14,12.02,7.06,11]tetradecan-1-amine](/img/structure/B14430158.png)
Pentacyclo[7.3.1.14,12.02,7.06,11]tetradecan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentacyclo[7.3.1.14,12.02,7.06,11]tetradecan-1-amine is a complex polycyclic amine compound known for its unique structure and properties. This compound is part of the diamantane family, which is characterized by its rigid, cage-like structure. The compound’s unique geometry and stability make it an interesting subject for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pentacyclo[7.3.1.14,12.02,7.06,11]tetradecan-1-amine typically involves multiple steps, starting from simpler hydrocarbons. One common method involves the cyclization of appropriate precursors under high-pressure conditions to form the polycyclic framework. The amine group is then introduced through subsequent reactions, such as amination or reductive amination .
Industrial Production Methods
Industrial production of this compound is less common due to its complexity and the specialized conditions required for its synthesis. advancements in synthetic chemistry and catalysis have made it possible to produce this compound on a larger scale, albeit with significant investment in specialized equipment and expertise .
Analyse Chemischer Reaktionen
Types of Reactions
Pentacyclo[7.3.1.14,12.02,7.06,11]tetradecan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert ketones or other functional groups back to hydrocarbons.
Substitution: The amine group can participate in substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while substitution reactions can produce various alkylated or acylated derivatives .
Wissenschaftliche Forschungsanwendungen
Pentacyclo[7.3.1.14,12.02,7.06,11]tetradecan-1-amine has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of polycyclic amines and their reactivity.
Biology: Investigated for its potential interactions with biological molecules and its stability in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its stable, cage-like structure.
Wirkmechanismus
The mechanism by which pentacyclo[7.3.1.14,12.02,7.06,11]tetradecan-1-amine exerts its effects is primarily through its interaction with molecular targets in biological systems. The compound’s rigid structure allows it to fit into specific binding sites on proteins or other biomolecules, potentially altering their function. The pathways involved can vary depending on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentacyclo[7.3.1.14,12.02,7.06,11]tetradecan-3-one: A ketone derivative with similar structural features but different reactivity.
Pentacyclo[7.3.1.14,12.02,7.06,11]tetradecan-1-ol: An alcohol derivative that shares the same polycyclic framework.
Uniqueness
Pentacyclo[7.3.1.14,12.02,7.06,11]tetradecan-1-amine is unique due to its amine functional group, which imparts different chemical properties and reactivity compared to its ketone and alcohol counterparts. This uniqueness makes it valuable for specific applications where the amine group plays a crucial role .
Eigenschaften
Molekularformel |
C14H21N |
---|---|
Molekulargewicht |
203.32 g/mol |
IUPAC-Name |
pentacyclo[7.3.1.14,12.02,7.06,11]tetradecan-1-amine |
InChI |
InChI=1S/C14H21N/c15-14-6-8-2-10-9-1-7(4-12(10)14)5-13(14)11(9)3-8/h7-13H,1-6,15H2 |
InChI-Schlüssel |
ISRINZIWHMWKBM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3C4C1C5CC(C4)CC3(C5C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.